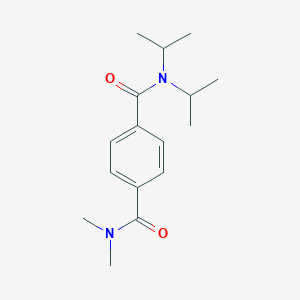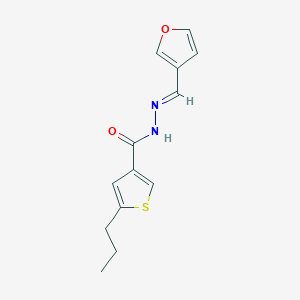![molecular formula C15H15N3O3 B5782065 methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate is not fully understood. However, it is believed that it acts by binding to specific targets such as metal ions or enzymes. This binding can lead to changes in the activity of these targets, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters such as acetylcholine, which can result in improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate has several advantages for lab experiments. It is a highly specific and sensitive probe for detecting reactive oxygen species in cells. It is also a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. However, it has some limitations such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe for detecting other reactive species in cells. Additionally, further research could be done to optimize its synthesis and improve its solubility in aqueous solutions.
Conclusion:
Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate is a versatile chemical compound that has a wide range of scientific research applications. Its unique properties make it a valuable tool for investigating various biochemical and physiological processes. Further research on this compound could lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate involves the reaction of 2-aminomethylpyridine with methyl 2-bromo-5-nitrobenzoate in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate has a wide range of scientific research applications. It has been used as a fluorescent probe for detecting reactive oxygen species in cells. It has also been used as a ligand for metal ions such as copper and zinc. Furthermore, it has been used as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
methyl 2-(pyridin-2-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-14(19)12-7-2-3-8-13(12)18-15(20)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOYPOIWPOISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)

![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)

![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)

![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)


